3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The boronic ester moiety can be oxidized to form the corresponding boronic acid or borate ester.
Substitution Reactions: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as DMF, THF, or toluene.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boronic ester moiety.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine primarily involves its role as a boronic ester reagent in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group on the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Similar to the compound but with a phenyl ring instead of a pyridine ring.
Bis(pinacolato)diboron: A boron reagent used in the synthesis of boronic esters.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is unique due to the presence of both a trifluoromethyl group and a boronic ester moiety on a pyridine ring. This combination imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific research applications.
Biological Activity
The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine , commonly referred to as compound 1 , is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound 1 has a unique chemical structure characterized by a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The molecular formula is C_{13}H_{18}B_{O}_3F with a molecular weight of approximately 234.10 g/mol. Its structure can be represented as follows:
The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Recent studies have shown that compounds containing similar dioxaborolane structures can inhibit angiogenic RTKs such as VEGFR-2 and TIE-2. These interactions are crucial for cancer progression and metastasis .
- Anti-Angiogenic Properties : The presence of the trifluoromethyl group enhances the compound's ability to inhibit angiogenesis by blocking the signaling pathways involved in blood vessel formation .
Biological Activity Data
The biological activity of compound 1 has been assessed through various in vitro and in vivo studies. Below is a summary table of its activities against key biological targets:
Target | Activity | IC50 (nM) | Reference |
---|---|---|---|
VEGFR-2 | Inhibition | 6.27 | |
TIE-2 | Inhibition | 42.76 | |
EphB4 | Inhibition | 161.74 | |
Human Vascular Endothelial Cells (EA.hy926) | Anti-proliferative Activity | Not specified |
Case Studies
Several case studies have highlighted the efficacy of compounds related to compound 1 in therapeutic settings:
- Cancer Therapy : A study demonstrated that derivatives of compound 1 exhibited significant anti-proliferative effects on various cancer cell lines, including breast cancer and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- Anti-Angiogenesis Models : In animal models, compounds similar to compound 1 showed promising results in reducing tumor growth by inhibiting angiogenesis. The treatment led to a significant decrease in tumor vascularization compared to control groups .
- Cardiovascular Studies : Research indicated that certain derivatives could modulate cardiovascular functions by affecting endothelial cell behavior, which may have implications for treating cardiovascular diseases .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-17-6-5-8(9)12(14,15)16/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGOTRHPGTVUOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694408 |
Source
|
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-06-1 |
Source
|
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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